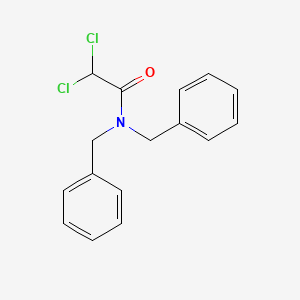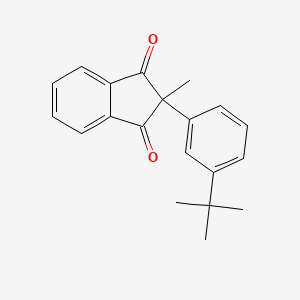
2-(3-tert-Butylphenyl)-2-methyl-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-(3-tert-butylphenyl)indene-1,3-dione is an organic compound that belongs to the class of indanediones. This compound is characterized by the presence of a tert-butylphenyl group attached to the indene-1,3-dione core. Indanediones are known for their diverse applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-tert-butylphenyl)indene-1,3-dione typically involves the reaction of 3-tert-butylbenzaldehyde with 2-methylindene-1,3-dione under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-2-(3-tert-butylphenyl)indene-1,3-dione can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
化学反应分析
Types of Reactions
2-Methyl-2-(3-tert-butylphenyl)indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted indanediones, depending on the specific reaction conditions and reagents used .
科学研究应用
2-Methyl-2-(3-tert-butylphenyl)indene-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and photoinitiators for polymerization processes.
作用机制
The mechanism of action of 2-Methyl-2-(3-tert-butylphenyl)indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating electron transfer processes in various chemical reactions. It may also interact with biological macromolecules, such as proteins and nucleic acids, leading to potential therapeutic effects .
相似化合物的比较
Similar Compounds
Indane-1,3-dione: A closely related compound with similar chemical properties and applications.
Indanone: Another related compound known for its use in the design of biologically active molecules.
Indole derivatives: Compounds with a similar indene core structure, widely studied for their diverse biological activities.
Uniqueness
2-Methyl-2-(3-tert-butylphenyl)indene-1,3-dione stands out due to the presence of the tert-butylphenyl group, which imparts unique chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications .
属性
CAS 编号 |
93835-04-2 |
|---|---|
分子式 |
C20H20O2 |
分子量 |
292.4 g/mol |
IUPAC 名称 |
2-(3-tert-butylphenyl)-2-methylindene-1,3-dione |
InChI |
InChI=1S/C20H20O2/c1-19(2,3)13-8-7-9-14(12-13)20(4)17(21)15-10-5-6-11-16(15)18(20)22/h5-12H,1-4H3 |
InChI 键 |
QCLJIGHQHRHXSQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)C2=CC=CC=C2C1=O)C3=CC(=CC=C3)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


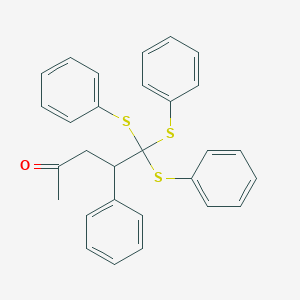
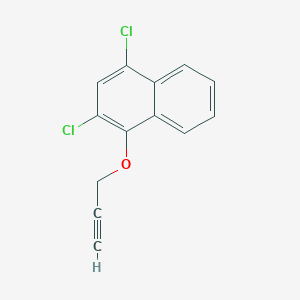

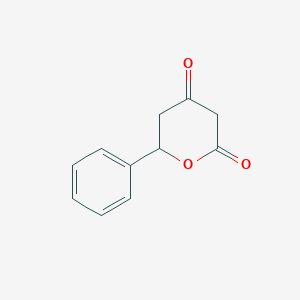
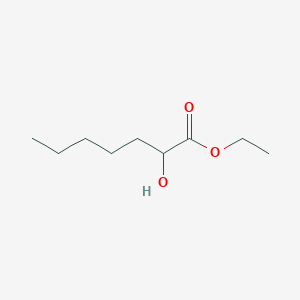
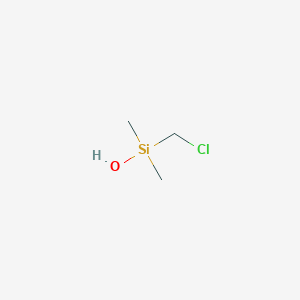
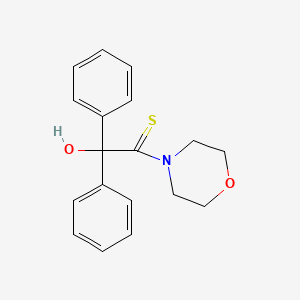
![2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide](/img/structure/B13990719.png)
![4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine](/img/structure/B13990723.png)
![ethyl N-[5-amino-3-[(N-methylanilino)methyl]-1,2,3,4-tetrahydropyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B13990730.png)

![Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl-](/img/structure/B13990733.png)
![N-(1,4-dioxaspiro[4.5]dec-8-ylidene)-2-methylpropane-2-sulfinamide](/img/structure/B13990734.png)
